REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:5]([CH:6](O)[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.II.P(O)(O)O>C(O)(=O)C>[CH:10]1[CH:9]=[CH:8][C:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:15][CH:14]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(C2=CC=CC=C2)O)C=C1
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with hexane (200 ml) 5 times
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 10 wt. % KOH solution and 200 ml of a saturated ammonium chloride solution
|
Type
|
WASH
|
Details
|
further washed with a saturated Na2SO3 solution twice
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the result product was dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a yield of 61% (276 mmol)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |